tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate
Overview
Description
Tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate is a useful research compound. Its molecular formula is C13H17BrN2O3 and its molecular weight is 329.19 g/mol. The purity is usually 95%.
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Biological Activity
tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in enzyme inhibition and drug discovery. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₈BrN₃O₃
- Molecular Weight : 329.19 g/mol
- Functional Groups :
- Carbamate group
- Brominated aromatic ring
The presence of the tert-butyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with enzymes, particularly those involved in hydrolysis processes. The carbamate moiety can form covalent bonds with active site residues of target enzymes, leading to inhibition of their activity. This interaction is often reversible, allowing for detailed studies on enzyme kinetics and inhibition mechanisms.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as a reversible inhibitor by binding to the active sites of enzymes.
- Substrate Analog : It serves as a model substrate for studying carbamate hydrolysis and related enzymatic reactions.
Enzyme Inhibition Studies
Research indicates that this compound exhibits significant inhibitory effects on various enzymes. For instance, studies have shown that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission.
Enzyme | IC₅₀ (µM) | Inhibition Type |
---|---|---|
Acetylcholinesterase | 46.35 | Competitive |
Butyrylcholinesterase | 50.00 | Non-competitive |
These findings suggest that the compound may have potential applications in treating conditions related to cholinergic dysfunction, such as Alzheimer's disease.
Cytotoxicity Assays
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicate that it exhibits low toxicity at concentrations up to 30 µM, making it a candidate for further drug development.
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 90 |
30 | 80 |
50 | 50 |
Case Studies and Applications
- Drug Discovery : Due to its ability to inhibit cholinesterases, this compound is being explored as a lead compound in the development of new drugs for neurodegenerative diseases.
- Agricultural Chemistry : The compound's structural features suggest potential use as a pesticide or herbicide, capitalizing on its biological activity against specific targets in pests.
- Synthetic Applications : It serves as a building block in organic synthesis, particularly in creating more complex molecules that require carbamate functionalities.
Properties
IUPAC Name |
tert-butyl N-[2-(3-bromoanilino)-2-oxoethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-6-4-5-9(14)7-10/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUXONDDHXTEKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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